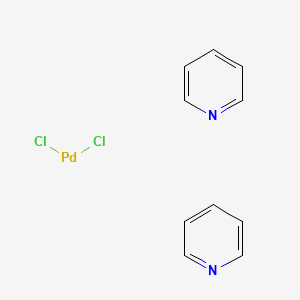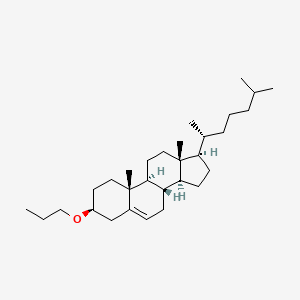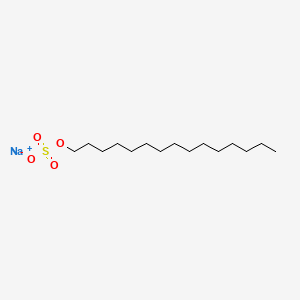
Dichlorobis(pyridine)palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(pyridine)palladium(II) is an organometallic compound with the formula C10H10Cl2N2Pd . It has a molecular weight of 335.53 . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ .
Synthesis Analysis
The synthesis of Dichlorobis(pyridine)palladium(II) involves a reaction where C7H9Cl2NPd (solution) + C4H4N2 (l) = (PdCl2(C5H5N)2) (solution) + C2H4 (solution) . The reaction was carried out in a solvent of Dichloromethane .
Molecular Structure Analysis
The molecular structure of Dichlorobis(pyridine)palladium(II) has been determined by X-ray crystallography . The electronic structures of the complexes have been determined by density functional theory (DFT) and employed for the discussion of bonding properties .
Chemical Reactions Analysis
The chemical reaction involving Dichlorobis(pyridine)palladium(II) is C7H9Cl2NPd (solution) + C4H4N2 (l) = (PdCl2(C5H5N)2) (solution) + C2H4 (solution) . The reaction has an enthalpy of -57.7 ± 1.7 kJ/mol .
Physical And Chemical Properties Analysis
Dichlorobis(pyridine)palladium(II) appears as a powder . It has a molecular weight of 335.53 . The exact mass is 333.926 g/mol . The boiling point, melting point, and solubility in H2O are not available .
Wissenschaftliche Forschungsanwendungen
Organometallic Reagent
Dichlorobis(pyridine)palladium(II) is an organometallic compound . Organometallics are useful reagents in various fields of research and industrial applications . They are often used in the synthesis of complex molecules due to their ability to facilitate a variety of chemical reactions.
Catalyst in Industrial Chemistry
This compound is used as a catalyst in industrial chemistry . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process. They are crucial in many industrial processes to enhance efficiency and productivity.
Precursor Material in Thin Film Deposition
Dichlorobis(pyridine)palladium(II) serves as a precursor material in thin film deposition . Thin film deposition is a technique used to create thin films of material onto a substrate. This process is critical in the production of semiconductors, optical devices, and nanotechnology products.
Pharmaceuticals
In the pharmaceutical industry, Dichlorobis(pyridine)palladium(II) is used in the synthesis of various drugs . The unique properties of this compound can help in creating complex molecular structures found in many pharmaceuticals.
LED Manufacturing
This compound also finds application in the manufacturing of Light Emitting Diodes (LEDs) . LEDs are widely used in various devices such as televisions, computer monitors, and lighting systems due to their energy efficiency and longevity.
Thermochemistry Research
Dichlorobis(pyridine)palladium(II) is used in thermochemistry research . Thermochemistry is the study of the heat energy associated with chemical reactions and physical transformations. This compound can be used to study various thermochemical properties and reactions.
Safety and Hazards
Wirkmechanismus
Target of Action
Dichlorobis(pyridine)palladium(II) is a complex compound that primarily targets organic molecules in chemical reactions. It is often used as a catalyst in organic synthesis reactions .
Mode of Action
The compound interacts with its targets by facilitating the formation of carbon-carbon bonds . This is achieved through its unique molecular structure, which allows it to act as a bridge between different organic molecules, enabling them to react with each other more efficiently .
Biochemical Pathways
The exact biochemical pathways affected by Dichlorobis(pyridine)palladium(II) can vary depending on the specific reaction it is used in. It is generally involved in reactions that lead to the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical pathways, including those involved in the synthesis of various organic compounds .
Pharmacokinetics
In a laboratory or industrial setting, the compound is usually handled with care to avoid unnecessary exposure .
Result of Action
The primary result of Dichlorobis(pyridine)palladium(II)'s action is the efficient formation of carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Action Environment
The action of Dichlorobis(pyridine)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the temperature and pressure of the reaction environment, as well as the presence of other substances that may interact with the compound . Therefore, optimal reaction conditions are crucial for maximizing the compound’s efficacy and stability .
Eigenschaften
IUPAC Name |
dichloropalladium;pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDBPACANOPMA-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(pyridine)palladium(II) | |
Q & A
Q1: What is the molecular structure of Dichlorobis(pyridine)palladium(II) and how does it influence its properties?
A1: Dichlorobis(pyridine)palladium(II) exhibits a square planar geometry with the palladium atom at the center. [] Two chlorine atoms and two nitrogen atoms from the pyridine ligands occupy the corners of the square, coordinating to the palladium. This structure is typical for Pd(II) complexes and contributes to their stability and catalytic activity. [] The paper by N. J. Long et al. [] further explores how modifications to the pyridine ligands, specifically substitutions at the 4-position, can impact the complex's ability to form []pseudorotaxanes through second-sphere coordination. This highlights the importance of ligand structure in influencing the compound's interactions and potential applications.
Q2: What analytical techniques are commonly used to characterize Dichlorobis(pyridine)palladium(II)?
A2: Single crystal X-ray diffraction is a key technique used to determine the solid-state structure of Dichlorobis(pyridine)palladium(II) and its complexes. [, ] This technique provides precise information about bond lengths, angles, and overall molecular geometry. Furthermore, the paper by Engelhardt et al. [] utilizes X-ray diffraction data to determine the crystal system (monoclinic), space group (C2/c), unit cell dimensions, and other crystallographic parameters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






